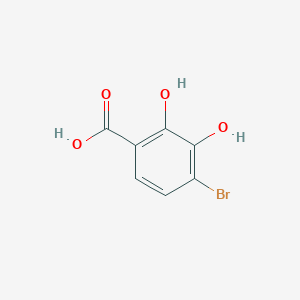

4-Bromo-2,3-dihydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHSBPLKXWBLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648205 | |

| Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-52-9 | |

| Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,3 Dihydroxybenzoic Acid and Analogues

Design Principles for Halogenated Aromatic Carboxylic Acid Synthesis

The introduction of halogen atoms into aromatic carboxylic acids requires careful consideration of several factors. The reactivity of the aromatic ring, the directing effects of existing substituents, and the choice of halogenating agent are all critical. researchgate.net The synthesis of these compounds often involves electrophilic aromatic substitution, where the halogen acts as an electrophile. The presence of activating groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, on the benzene (B151609) ring influences the position of halogenation.

Recent advancements in synthetic chemistry have also introduced novel methods, such as visible-light-driven reactions, which offer a greener alternative for halogenation. researchgate.net These photoredox catalysis methods provide high energy efficiency and utilize catalytic amounts of reagents, minimizing waste. researchgate.net

Bromination Strategies for Dihydroxybenzoic Acid Scaffolds

The bromination of dihydroxybenzoic acid scaffolds to produce compounds like 4-bromo-2,3-dihydroxybenzoic acid can be achieved through several strategies.

Direct electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. In this approach, a dihydroxybenzoic acid is treated with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent. For instance, the bromination of 2,4-dihydroxybenzoic acid with bromine in glacial acetic acid yields 5-bromo-2,4-dihydroxybenzoic acid. orgsyn.org The hydroxyl groups on the ring activate it towards electrophilic attack, directing the incoming bromine to specific positions.

| Starting Material | Brominating Agent | Solvent | Product |

| 2,4-Dihydroxybenzoic acid | Bromine (Br₂) | Glacial Acetic Acid | 5-Bromo-2,4-dihydroxybenzoic acid |

| 3,5-Dihydroxybenzoic acid | Bromine (Br₂) | Aqueous Mineral Acid | 4-Bromo-3,5-dihydroxybenzoic acid google.com |

| 2,5-Dihydroxyterephthalic acid | Bromine (Br₂) | Concentrated Sulfuric Acid | Brominated 2,5-dihydroxyterephthalic acid reddit.com |

This table presents examples of direct electrophilic bromination of various dihydroxybenzoic acids.

Achieving regioselectivity—the control of where the bromine atom is introduced on the aromatic ring—is a key challenge in the synthesis of specific isomers. The inherent directing effects of the hydroxyl and carboxyl groups play a significant role. For dihydroxybenzoic acids, the hydroxyl groups are strong activating groups and ortho-, para-directors, while the carboxylic acid group is a deactivating meta-director.

In the case of 2,3-dihydroxybenzoic acid, the hydroxyl groups at positions 2 and 3 will direct the incoming electrophile. The steric hindrance and electronic effects of these groups will influence the final position of the bromine atom.

To achieve specific bromination patterns that might not be favored by the natural directing effects of the functional groups, chemists often employ protecting groups. youtube.com These groups temporarily mask a reactive functional group, preventing it from reacting while another part of the molecule is modified. youtube.com

The hydroxyl groups of dihydroxybenzoic acids are highly reactive and can interfere with desired reactions. libretexts.org Protecting these groups allows for more controlled synthesis. libretexts.org

Common protecting groups for hydroxyls include:

Silyl ethers: Such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are widely used. They are stable under many reaction conditions but can be easily removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). fiveable.memasterorganicchemistry.com

Ethers: Groups like benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) can be used. Benzyl ethers are typically removed by hydrogenolysis. libretexts.org

Acetals: Formed by reacting the alcohol with an aldehyde or ketone, are stable under basic conditions but are readily removed with acid. libretexts.org

The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps. After the desired bromination has been achieved, the protecting groups are removed in a deprotection step to yield the final product. youtube.com

| Protecting Group | Protection Reagent | Deprotection Condition |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Fluoride ion (e.g., TBAF) or acid libretexts.orgfiveable.me |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride ion (e.g., TBAF) or acid libretexts.org |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis libretexts.org |

| Acetyl (Ac) | Acetic anhydride (B1165640) or acetyl chloride | Acid or base libretexts.org |

This table summarizes common protecting groups for hydroxyl functions and their respective protection and deprotection methods.

Utilization of Protective Group Chemistry in Controlled Bromination

Multi-Step Synthesis Pathways from Precursor Molecules

The synthesis of this compound can also be approached through multi-step pathways starting from simpler, commercially available precursors. One common strategy involves the preparation of a substituted benzene ring followed by the introduction and modification of functional groups.

For example, a synthesis could start with a brominated benzene derivative, followed by the introduction of hydroxyl and carboxyl groups through a series of reactions such as nitration, reduction, diazotization, and oxidation. quora.com The hydrolysis of nitriles and the carboxylation of organometallic intermediates are also valuable methods for introducing the carboxylic acid function. libretexts.org

A plausible multi-step synthesis could involve:

Friedel-Crafts acylation of a suitable brominated precursor to introduce a keto group.

Oxidation of the keto group to a carboxylic acid.

Introduction of hydroxyl groups through methods like electrophilic hydroxylation or via a Sandmeyer-type reaction from an amino group.

The specific sequence of these steps is crucial to ensure the correct final arrangement of the substituents on the aromatic ring.

Synthetic Routes via Brominated Benzoic Acid Intermediates

The synthesis of bromo-dihydroxybenzoic acids, including analogues of this compound, often proceeds through the direct electrophilic bromination of a dihydroxybenzoic acid precursor. The hydroxyl groups are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions relative to themselves. savemyexams.com The regioselectivity of the reaction is therefore highly dependent on the initial substitution pattern of the benzoic acid.

A common method involves dissolving the parent dihydroxybenzoic acid in a suitable solvent, such as acetic acid, and then adding a solution of bromine. orgsyn.org For example, 5-bromo-2,4-dihydroxybenzoic acid can be synthesized from 2,4-dihydroxybenzoic acid (β-resorcylic acid) in glacial acetic acid. The reaction proceeds by warming the mixture to achieve dissolution, followed by the dropwise addition of bromine in acetic acid at a controlled temperature of 30–35°C. orgsyn.org The crude product precipitates upon pouring the reaction mixture into water and can be purified by recrystallization from boiling water. orgsyn.org This purification step is also effective at removing byproducts like 2,4-dihydroxy-3,5-dibromobenzoic acid, which is converted to the more soluble 2,4-dibromoresorcinol upon heating in water. orgsyn.org

Similarly, 4-bromo-3,5-dihydroxybenzoic acid is synthesized from 3,5-dihydroxybenzoic acid. savemyexams.com In one procedure, 3,5-dihydroxybenzoic acid is dissolved in water and treated with an aqueous solution of bromine at room temperature. The mixture is then heated in a water bath for an extended period (around 45 hours) to drive the reaction to completion. savemyexams.com The product is isolated by cooling and evaporating the solution to induce crystallization, followed by recrystallization from hot water to yield the purified compound. savemyexams.com The primary product is 4-bromo-3,5-dihydroxybenzoic acid, though by-products from further bromination can also form due to the strong activation from the two hydroxyl groups. savemyexams.com

The bromination of 3-hydroxybenzoic acid provides another example. Suspending 3-hydroxybenzoic acid in acetic acid and adding a solution of bromine, followed by stirring at room temperature for over 30 hours, yields 4-bromo-3-hydroxybenzoic acid. The product crystallizes from the reaction mixture upon cooling.

These direct bromination methods highlight a straightforward approach to synthesizing various bromo-dihydroxybenzoic acid analogues, relying on the inherent reactivity of the phenolic rings.

Table 1: Synthetic Conditions for Bromination of Benzoic Acid Analogues

| Starting Material | Brominating Agent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dihydroxybenzoic acid | Br₂ | Glacial acetic acid, 30–35°C | 5-bromo-2,4-dihydroxybenzoic acid | 57–63% | orgsyn.org |

| 3,5-dihydroxybenzoic acid | Br₂ | Water, (99 ± 1)°C, 45 hours | 4-bromo-3,5-dihydroxybenzoic acid | 44% | savemyexams.com |

| 3-hydroxybenzoic acid | Br₂ | Acetic acid, room temp., 33 hours | 4-bromo-3-hydroxybenzoic acid | 21% |

Sequential Functionalization Approaches

Sequential functionalization offers a versatile strategy for synthesizing complex molecules like substituted bromo-benzoic acids by introducing functional groups in a stepwise manner. This approach provides greater control over the final structure, which is particularly useful when direct methods yield mixtures of isomers or are incompatible with certain functional groups. An enantioselective synthesis of 2,3-dihydrobenzofurans, for example, was achieved through two consecutive C-H functionalization reactions, demonstrating the power of this strategy. google.com

In the context of this compound, a hypothetical sequential synthesis could begin with a simpler, commercially available starting material. For instance, one could start with 2,3-dihydroxybenzoic acid and introduce the bromine atom at the C4 position in a later step. The synthesis of derivatives of 2,3-dihydroxybenzoic acid has been described, involving initial esterification of the carboxylic acid, followed by alkylation of the hydroxyl groups. thieme-connect.com A subsequent, regioselective bromination would then be required to complete the synthesis. The challenge lies in controlling the position of bromination, as the two hydroxyl groups and the carboxyl group all influence the aromatic ring's reactivity. savemyexams.com

Alternatively, the synthesis could start from a pre-brominated precursor. A multi-step synthesis of 4-bromo-3-nitrobenzoic acid from benzene illustrates this principle: the process involves the bromination of benzene, followed by Friedel-Crafts acylation to introduce a group that can be oxidized to a carboxylic acid, subsequent oxidation, and finally nitration. A similar logic could be applied to the target molecule, perhaps starting with a brominated phenol (B47542) and sequentially adding the other functional groups. One-pot synthesis-functionalization strategies are also being developed, allowing for the creation of a core structure, such as an oxadiazole from a carboxylic acid, followed by in-situ C-H functionalization to add further complexity. nih.gov

Emerging Synthetic Techniques for Bromo-Organic Compounds

Recent advancements in synthetic chemistry have led to the development of novel techniques for the synthesis of bromo-organic compounds that offer improvements in terms of safety, efficiency, and environmental impact over traditional methods. acsgcipr.org These emerging techniques often avoid the direct use of hazardous molecular bromine and provide greater control over reaction selectivity. nih.govlibretexts.org

One significant area of development is the use of photocatalysis. For example, a metal-free, heterogeneous photocatalytic method has been developed for the selective bromination of electron-rich aromatic compounds. acs.org This technique uses hydrogen bromide (HBr) as the bromine source, molecular oxygen as a clean oxidant, and a microporous organic polymer as the photocatalyst, activated by visible light. acs.org This approach represents a more sustainable alternative to many traditional bromination reactions.

Electrochemical synthesis is another powerful and green tool for creating carbon-bromine bonds. nih.gov Electrochemical bromination of phenols has been demonstrated in a flow reactor, offering an efficient method for wastewater treatment that could be adapted for synthetic purposes. nih.gov These methods utilize electrons as a traceless reagent, often from a simple bromide salt like potassium bromide, to generate the reactive bromine species in situ, thereby avoiding the handling of corrosive and hazardous reagents. pw.live

Catalysis continues to be a major driver of innovation in bromination. Transition-metal catalysis, particularly with palladium, can enable C-H activation and subsequent bromination with high regioselectivity, often facilitated by a directing group on the substrate. thieme-connect.com Lewis acids like zirconium(IV) chloride have also been shown to effectively catalyze the benzylic bromination of aromatic compounds under mild conditions, proceeding through a radical generation pathway. nih.gov Furthermore, various novel brominating agents and catalytic systems are continuously being explored, such as using ammonium (B1175870) bromide with an oxidant like Oxone, which allows for rapid and regioselective bromination under mild conditions. organic-chemistry.org

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2,3 Dihydroxybenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Dihydroxybenzene Core

The dihydroxybenzene core of 4-bromo-2,3-dihydroxybenzoic acid is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating hydroxyl groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. lumenlearning.comyoutube.com The directing effects of the substituents determine the position of substitution. The hydroxyl groups at positions 2 and 3 direct incoming electrophiles to the ortho and para positions relative to themselves. The bromine at position 4 and the carboxylic acid at position 1 also influence the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. lumenlearning.com For instance, bromination of similar dihydroxybenzoic acid derivatives, such as 3,5-dihydroxybenzoic acid, has been shown to yield 4-bromo-3,5-dihydroxybenzoic acid as the main product. guidechem.com This suggests that in this compound, further bromination would likely occur at the available positions activated by the hydroxyl groups. The reaction typically proceeds by generating a strong electrophile, which then attacks the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. lumenlearning.comlibretexts.org The specific conditions, such as the choice of solvent and catalyst, can be tailored to control the regioselectivity and yield of the desired product. google.com

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromine Center

The bromine atom on the aromatic ring of this compound serves as a versatile functional group for nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution on aryl halides is generally difficult, it can be achieved under specific conditions, particularly if there are strong electron-withdrawing groups ortho or para to the halogen. reddit.com

More prevalent are cross-coupling reactions, such as the Suzuki and Stille reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In these reactions, the aryl bromide is reacted with an organometallic reagent in the presence of a palladium catalyst. For example, a Suzuki coupling could involve the reaction of this compound with a boronic acid or its ester, while a Stille coupling would utilize an organotin reagent. nih.gov These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups, at the position of the bromine atom. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov Buchwald-Hartwig amination, another important palladium-catalyzed cross-coupling reaction, could be employed to replace the bromine atom with an amino group. nih.gov

Redox Chemistry of the Hydroxyl Groups and Benzoic Acid Moiety

The redox chemistry of this compound is primarily centered on the catechol (2,3-dihydroxy) unit, which can undergo oxidation, and the potential for reduction of the bromo and carboxylic acid functionalities.

The catechol moiety of this compound is susceptible to oxidation to form the corresponding ortho-quinone. nih.govresearchgate.net This transformation can be achieved using various oxidizing agents. A study on the electrochemical behavior of 2,3-dihydroxybenzoic acid demonstrated that it undergoes a one-electron oxidation to a semiquinone radical, which is then further oxidized to a quinone. nih.gov This process can be mediated by metal ions like Cu(II). nih.gov Chemical oxidizing agents, such as o-iodoxybenzoic acid (IBX), have also been shown to be effective for the regioselective oxidation of phenols to o-quinones. nih.govresearchgate.net The resulting quinones are highly reactive compounds that can participate in various cycloaddition and addition reactions, making them valuable synthetic intermediates. nih.gov

The bromine atom on the aromatic ring can be removed through a process called hydrodehalogenation, which is a type of reduction. This can be accomplished using various reducing agents, often in the presence of a catalyst. Catalytic hydrogenation, for example, using hydrogen gas and a palladium catalyst, is a common method for this transformation.

The hydroxyl groups of the catechol are generally stable to reduction under standard conditions. However, under more forcing conditions, they can be reduced. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (4-bromo-2,3-dihydroxyphenyl)methanol.

Functional Group Transformations of the Carboxylic Acid

The carboxylic acid group of this compound is a key site for derivatization, allowing for the synthesis of a variety of related compounds through reactions such as esterification and amidation.

Esterification of the carboxylic acid can be readily achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction proceeds via a nucleophilic acyl substitution mechanism. For example, reaction with methanol (B129727) would yield methyl 4-bromo-2,3-dihydroxybenzoate.

Similarly, amidation can be accomplished by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, followed by reaction with an amine. Direct amidation of the carboxylic acid with an amine is also possible, often requiring high temperatures or the use of coupling agents or catalysts like boric acid to facilitate the reaction. orgsyn.org These reactions are fundamental in peptide synthesis and the preparation of a wide range of amides with potential biological activities.

Hydrazide and Hydrazone Formation

The carboxylic acid moiety of this compound is a prime site for derivatization. One of the fundamental transformations is its conversion into a benzohydrazide, which serves as a crucial intermediate for the synthesis of hydrazones, also known as Schiff bases.

The formation of the hydrazide typically proceeds through the reaction of the benzoic acid derivative (often after conversion to an ester, like methyl benzoate) with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂·H₂O) under reflux conditions. mdpi.comchemmethod.com This nucleophilic acyl substitution reaction replaces the -OH (or -OR) group of the carboxyl function with the -NHNH₂ group.

Once the 4-bromo-2,3-dihydroxybenzohydrazide is formed, it can readily undergo a condensation reaction with a wide array of aldehydes or ketones. This reaction, usually catalyzed by a small amount of acid and carried out in a solvent like ethanol (B145695), results in the formation of a hydrazone. mdpi.comresearchgate.net Hydrazones are characterized by the C=N-NH-C=O functional group.

While direct studies on this compound are not prevalent, the synthesis pathways are well-established for structurally similar compounds. For instance, research on 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid demonstrates a common two-step synthesis procedure for hydrazone derivatives. mdpi.comchemmethod.commdpi.com The general reaction scheme is as follows:

Esterification and Hydrazide Synthesis: The benzoic acid is first converted to its methyl ester, which then reacts with hydrazine hydrate.

Hydrazone Formation: The resulting acid hydrazide is condensed with an appropriate aldehyde to yield the final hydrazone product. mdpi.com

The table below summarizes typical reaction conditions for the synthesis of hydrazide-hydrazones from related hydroxybenzoic acids, illustrating the general applicability of this pathway.

| Starting Material | Reagents | Reaction Conditions | Product Type | Yield (%) | Reference |

| Hydrazide of 2,4-dihydroxybenzoic acid | Aromatic Aldehydes | Ethanol (96%), Reflux, 15-40 min | Hydrazide-hydrazones | 23-98% | mdpi.com |

| Ethyl 4-hydroxybenzoate | Hydrazine Hydrate | Lab-made Microwave, 180 watts, 3 min | 4-hydroxybenzoic acid hydrazide | 93% | chemmethod.com |

| 4-hydroxybenzoic acid hydrazide | Aromatic Aldehydes | Ethanol, Microwave (180-360 watts), 3-8 min | Schiff Bases (Hydrazones) | High | chemmethod.com |

| Hydrazides of o- and p-hydroxybenzoic acids | Aromatic Aldehydes | 2-Propanol, 60-70°С, 30 min | Hydrazones | 70-90% | researchgate.net |

Chelation Chemistry and Metal Complexation

The 2,3-dihydroxy substitution on the benzene ring of this compound creates a catechol-type binding site, which is highly effective for chelating metal ions. The two adjacent hydroxyl groups can deprotonate and coordinate with a metal center, forming a stable five-membered ring. This structural motif is well-known for its strong affinity for a variety of metal ions.

Studies on the parent compound, 2,3-dihydroxybenzoic acid, have shown that it effectively forms complexes with several biologically essential transition metals, including cobalt (Co(II)), nickel (Ni(II)), copper (Cu(II)), and zinc (Zn(II)). researchgate.net The primary species formed in these interactions are typically ML and ML₂, where M represents the metal ion and L is the deprotonated dihydroxybenzoic acid ligand. researchgate.net The presence of the bromine atom in the 4-position, being an electron-withdrawing group, is expected to influence the acidity of the phenolic hydroxyl groups, which may in turn affect the stability constants and redox properties of the resulting metal complexes. Analogous compounds, such as derivatives of 3,4-dihydroxybenzoic acid, have also been demonstrated to be potent chelators of iron and copper. nih.govresearchgate.net

Interaction with Transition Metals (e.g., Molybdenum for 2,3-Dihydroxybenzoic Acid)

The chelation behavior of catechol-containing ligands is exemplified by the well-documented interaction between 2,3-dihydroxybenzoic acid (2,3-DHBA) and molybdenum. Studies show that 2,3-DHBA reacts with molybdenum(VI) in aqueous solutions to form distinct dimeric or oligomeric oxo-complexes. researchgate.netuoa.gr

The coordination involves the 2,3-DHBA ligand binding in a catecholate fashion, where both adjacent hydroxyl groups deprotonate and bind to the molybdenum center. researchgate.net X-ray crystallography of one such complex, isolated as a tetraphenylphosphonium (B101447) salt, confirmed the structure as (PPh₄)₂[Mo(C₇H₄O₄)₂O₂]. researchgate.net This complex features a distorted octahedral molybdenum(VI) center with a characteristic cis-dioxo (cis-MoO₂²⁺) group. The 2,3-dihydroxybenzoic acid ligands are coordinated through the two phenolate (B1203915) oxygen atoms, while the carboxylic acid group remains protonated and is not involved in the primary coordination to the metal. researchgate.net The formation of these stable complexes highlights the strong chelating power of the 2,3-dihydroxy arrangement.

| Parameter | Finding for 2,3-Dihydroxybenzoic Acid-Molybdenum Complex | Reference |

| Metal Ion | Molybdenum(VI) | researchgate.netuoa.gr |

| Core Structure | Contains a cis-(Mo₂O₅)²⁺ core in dimeric/oligomeric forms | researchgate.netuoa.gr |

| Ligand Coordination | Catecholate-type, via the two phenolate oxygen atoms | researchgate.net |

| Example Complex Formula | (PPh₄)₂[Mo(C₇H₄O₄)₂O₂] | researchgate.net |

| Metal Center Geometry | Distorted Octahedral Mo(VI) | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2,3 Dihydroxybenzoic Acid

X-ray Crystallography for Solid-State Structure DeterminationThere are no published single-crystal X-ray crystallography studies for 4-Bromo-2,3-dihydroxybenzoic acid. Consequently, data on its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles cannot be provided.

Single-Crystal X-ray Diffraction Analysis

Studies show that 4-Bromo-2-hydroxybenzoic acid crystallizes in a triclinic system with a P-1 space group. nih.govresearchgate.net The molecule is nearly planar, with a slight dihedral angle of 4.8(4)° between the carboxylic acid group and the phenyl ring. researchgate.net This structural information is foundational for understanding the compound's solid-state packing and interactions.

Crystal Data for 4-Bromo-2-hydroxybenzoic acid

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅BrO₃ |

| Molecular Weight | 217.02 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.9283 (4) |

| b (Å) | 5.9578 (6) |

| c (Å) | 15.1246 (14) |

| α (°) | 92.925 (3) |

| β (°) | 90.620 (4) |

| γ (°) | 94.710 (4) |

| Volume (ų) | 352.28 (6) |

| Z | 2 |

Data sourced from IUCrData (2016). researchgate.net

Analysis of Inter- and Intramolecular Hydrogen Bonding Networks

The molecular structure of this compound, with its carboxylic acid and two hydroxyl groups, is primed for extensive hydrogen bonding. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are expected to dictate its crystal packing.

In the related 4-Bromo-2-hydroxybenzoic acid, a strong intramolecular hydrogen bond is observed between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring motif known as an S(6) ring. researchgate.net It is highly probable that a similar intramolecular hydrogen bond exists in this compound between the hydroxyl group at position 2 and the carboxylic acid.

Polymorphic Forms and Crystallization Behavior

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for dihydroxybenzoic acids, driven by the molecule's capacity to form different hydrogen bond motifs (supramolecular synthons). acs.orgresearchgate.net Research on the parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), has demonstrated the existence of at least two polymorphic forms. acs.org

One form is the commercially available one, while a second, new crystalline form has been generated using solvent-free crystallization techniques such as sublimation and melt crystallization. acs.orgresearchgate.net These methods are particularly useful for hydroxybenzoic acids, which have a tendency to form solvate or hydrate (B1144303) structures when crystallized from solution. acs.org The resulting polymorphs exhibit differences in the number of molecules in the asymmetric unit (Z'), the specific hydrogen bond patterns, molecular packing, and unit cell dimensions. researchgate.net This behavior suggests that this compound likely also possesses the potential to form multiple polymorphs under different crystallization conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating it from its various isomers. The separation of dihydroxybenzoic acid isomers is challenging due to their similar structures and physicochemical properties. sielc.comhelixchrom.com Consequently, specialized chromatographic methods are required.

Mixed-mode chromatography has proven highly effective. This technique utilizes columns that exploit small differences in both the hydrophobic and ionic characteristics of the isomers to achieve separation. sielc.comhelixchrom.comhelixchrom.com For instance, columns like the Amaze TR and Coresep SB employ a combination of reversed-phase and anion-exchange mechanisms, allowing for robust and reproducible separation. helixchrom.comhelixchrom.com The retention time can be finely controlled by adjusting the mobile phase composition, specifically the amount of organic solvent (like acetonitrile), buffer concentration, and pH. helixchrom.com

Another successful approach involves hydrogen-bonding mode chromatography using columns such as the SHARC 1. sielc.com This method separates isomers based on the accessibility of the hydroxyl and carboxylic acid groups for hydrogen bonding with the stationary phase. sielc.com

HPLC Methods for Dihydroxybenzoic Acid Isomer Separation

| Column Type | Separation Mode | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Primesep D | Mixed-Mode (Reversed-Phase/Ion-Exchange) | Acetonitrile, TFA Buffer | UV (250 nm) | sielc.com |

| Amaze TR | Mixed-Mode (Reversed-Phase/Anion-Cation Exchange) | 20% Acetonitrile, 15 mM Ammonium (B1175870) Formate (pH 3) | UV (255 nm) | helixchrom.com |

| Coresep SB | Mixed-Mode (Reversed-Phase/Anion-Exchange) | Acetonitrile, variable buffer/pH | UV, MS, ELSD, CAD | helixchrom.com |

These advanced HPLC methods are compatible with various detection techniques, including UV-Vis, mass spectrometry (MS), and evaporative light scattering detection (ELSD), ensuring accurate quantification and identification. helixchrom.comhelixchrom.com

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of in-depth computational and theoretical studies specifically focused on the compound This compound . While the methodologies outlined for such an analysis are standard in modern computational chemistry, their direct application and the publication of their results for this particular molecule could not be located.

Detailed investigations utilizing quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the molecular properties of a compound. These studies typically provide insights into geometry optimization, electronic structure, and the prediction of spectroscopic parameters. For instance, geometry optimization would reveal the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would help in understanding the molecule's reactivity and kinetic stability.

Similarly, Molecular Electrostatic Potential (MEP) analysis serves as a valuable tool for mapping reactivity. It visually represents the electrostatic potential on the electron density surface, identifying regions that are prone to electrophilic or nucleophilic attack. Red-colored regions on an MEP map typically indicate negative potential, highlighting areas rich in electrons (e.g., around oxygen atoms) that are susceptible to electrophilic attack. In contrast, blue-colored regions denote positive potential, indicating electron-deficient areas (e.g., around acidic hydrogen atoms) that are attractive to nucleophiles.

Furthermore, the study of intermolecular interactions and supramolecular assemblies is fundamental to understanding the behavior of a compound in the solid state. Analyses of hydrogen bonding interactions, their energetics, and crystal packing features through techniques like Hirshfeld surface analysis provide a deep understanding of how individual molecules interact to form a stable crystal lattice. Hirshfeld surface analysis, in particular, quantifies various intermolecular contacts (such as H···H, O···H, and Br···H) and presents them in a 2D fingerprint plot, offering a clear picture of the forces governing the supramolecular architecture.

While studies on related molecules, such as other isomers of brominated dihydroxybenzoic acids, have utilized these computational tools to elucidate their structures and interactions, the specific data for this compound is not present in the surveyed literature. The execution of these detailed computational and theoretical analyses for this compound represents an open area for future research, which would contribute valuable knowledge to the fields of medicinal chemistry, materials science, and crystal engineering.

Computational and Theoretical Studies on 4 Bromo 2,3 Dihydroxybenzoic Acid

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding, interactions between bonds, and charge transfer within a molecule. researchgate.net It transforms the complex many-electron wavefunction of a molecule into a localized form that corresponds to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.de

For aromatic systems like 4-Bromo-2,3-dihydroxybenzoic acid, NBO analysis provides valuable information on electron delocalization and the stabilizing effects of hyperconjugative interactions. The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key parameter in this analysis. wisc.edu

A typical NBO analysis output includes a summary of the natural Lewis structure, detailing the occupancies of Lewis and non-Lewis orbitals, and the number of core, bond, and lone pair NBOs. uni-muenchen.de It also provides a breakdown of the stabilization energies for the most significant donor-acceptor interactions. For instance, an interaction between a lone pair on an oxygen atom (donor) and an adjacent C-C π* antibonding orbital (acceptor) would be quantified by a specific E(2) value, indicating the strength of this delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| O(hydroxyl) LP | C-C π* (aromatic ring) | Data not available |

| O(carboxyl) LP | C-C π* (aromatic ring) | Data not available |

| C-C π (aromatic ring) | C-C π* (aromatic ring) | Data not available |

| Note: Specific E(2) values for this compound are not available in the provided search results. This table illustrates the type of data generated from an NBO analysis. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility of a molecule and its behavior in different solvent environments. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and around the C-O bonds of the hydroxyl groups. MD simulations can reveal the preferred conformations of the molecule in the gas phase or in solution, as well as the energy barriers between different conformations.

In a study on dihydroxybenzoic acids, MD simulations were used to investigate their behavior in solution. nih.gov The simulations involved generating molecular geometry and topology files using force fields like the General Amber Force Field (GAFF). nih.gov The molecule is placed in a simulation box with explicit solvent molecules, and the system is allowed to evolve over time according to the principles of classical mechanics. nih.gov

Analysis of the MD trajectories can provide information on:

Conformational Preferences: Identifying the most populated conformational states of the molecule.

Hydrogen Bonding: Characterizing intramolecular and intermolecular hydrogen bonding patterns. For instance, an intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylic acid group is likely to be a significant feature.

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute.

Aggregation Behavior: Investigating the tendency of the molecules to form dimers or larger aggregates in solution. nih.gov

The results of such simulations can be correlated with experimental data, such as that from NMR spectroscopy, to provide a more complete picture of the molecule's behavior in solution. nih.gov

In Silico Prediction of Molecular Recognition and Binding Sites

In silico methods, including molecular docking and other computational techniques, are widely used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. dergipark.org.trmdpi.com These methods are crucial in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.trmdpi.com The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target and the ligand (this compound).

Docking Simulation: Using a docking program (e.g., AutoDock) to explore the possible binding modes of the ligand within the active site of the protein. dergipark.org.tr The program typically uses a scoring function to estimate the binding affinity for each binding pose.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex.

For this compound, docking studies could be performed against various protein targets to predict its potential biological activities. The results would highlight the specific amino acid residues in the binding site that interact with the hydroxyl groups, the carboxylic acid group, and the bromine atom of the ligand. This information is invaluable for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

| Note: Specific molecular docking results for this compound are not available in the provided search results. This table illustrates the type of data generated from in silico docking studies. |

Beyond molecular docking, other in silico methods can be used to predict molecular recognition and binding sites. These include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of a series of compounds with their biological activity.

Mechanistic Investigations of Molecular Interactions and Biological Activities of 4 Bromo 2,3 Dihydroxybenzoic Acid Analogues

Exploration of Enzyme-Inhibitory Potential (Excluding Clinical Data)

The structural features of 4-Bromo-2,3-dihydroxybenzoic acid, specifically the dihydroxy-substituted benzene (B151609) ring and the carboxylic acid group, suggest a potential for interaction with various enzymes. Phenolic acids are known to inhibit a range of enzymes, and the addition of a bromine atom can further modulate this activity.

Investigations into Specific Enzyme Targets and Binding Affinities

Furthermore, another brominated hydroxybenzoic acid, 4-bromo-3-hydroxybenzoic acid, has been identified as a potent inhibitor of histidine decarboxylase, an enzyme responsible for the formation of histamine (B1213489) in mammals. selleckchem.com The inhibitory effect of various phenolic acids on α-amylase, a key enzyme in starch digestion, has also been explored. Studies have shown that the number and position of hydroxyl groups on the benzene ring significantly influence the inhibitory activity. For example, 2,3,4-trihydroxybenzoic acid exhibited the strongest inhibitory effect on α-amylase among a series of tested phenolic acids. mdpi.com The binding interactions of brominated compounds can involve the formation of halogen bonds with amino acids in proteins, while the formyl group can engage in hydrogen bonding and nucleophilic addition reactions, which can lead to either inhibition or activation of enzymatic activity.

Table 1: Enzyme Inhibitory Activity of Compounds Related to this compound

| Compound | Target Enzyme | Activity (IC50) | Reference |

| 4-Bromobenzoic acid hydrazone-Schiff base derivatives | Tyrosinase | 6.07±0.40 µM to 13.15±0.09 µM | researchgate.net |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | mdpi.com |

Antioxidant Properties and Mechanisms of Action (Excluding Clinical Data)

Phenolic acids are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl groups, thereby scavenging free radicals. nih.gov The antioxidant capacity is largely influenced by the number and arrangement of these hydroxyl groups.

Radical Scavenging Assays

The parent compound, 2,3-dihydroxybenzoic acid, has been identified as a potent antioxidant. nih.gov In studies comparing various phenolic acids, 2,3-dihydroxybenzoic acid demonstrated strong activity in reducing Fe³⁺ to Fe²⁺. nih.gov The antioxidant mechanism of phenolic acids primarily involves acting as free radical scavengers through hydrogen atom donation. nih.gov The stability of the resulting aryloxyl radical is a key determinant of the antioxidant efficiency. nih.gov

The introduction of a bromine atom to the phenolic ring is expected to influence its antioxidant properties. Research on flavonoids has shown that bromination can lead to derivatives with higher antioxidant activity as radical scavengers and increased lipophilicity compared to the parent compounds. nih.gov This enhanced lipophilicity may allow for easier diffusion through cell membranes, potentially increasing the intracellular concentration of the antioxidant compound. nih.gov The mechanism of action for antioxidants can be evaluated through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, both of which are based on the ability of antioxidants to donate an electron to reduce the radical. nih.govacademicjournals.org

Antimicrobial Activity Studies Against Pathogenic Microorganisms (Excluding Clinical Data)

The antimicrobial properties of phenolic compounds are widely recognized and are attributed to their ability to interact with bacterial cell structures and processes.

In Vitro Susceptibility Testing

The parent molecule, 2,3-dihydroxybenzoic acid, has demonstrated significant antibacterial activity. It has been shown to be effective against several multidrug-resistant bacterial strains, including Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net The mechanism of antimicrobial action for phenolic acids can be linked to their ability to chelate iron, an essential nutrient for bacterial growth and biofilm formation. nih.gov For instance, 2,3-dihydroxybenzoic acid has been shown to inhibit biofilm formation by P. aeruginosa by reducing the availability of free iron. nih.gov

Table 2: Antimicrobial Activity of 2,3-Dihydroxybenzoic Acid

| Microorganism | Activity | Reference |

| Serratia marcescens | Susceptible | researchgate.net |

| Escherichia coli | Susceptible | researchgate.net |

| Pseudomonas aeruginosa | Susceptible | researchgate.net |

| Staphylococcus aureus | Susceptible | researchgate.net |

| Klebsiella pneumoniae | Susceptible | researchgate.net |

Biochemical Interactions with Cellular Components (Excluding Clinical Data)

The structural characteristics of this compound suggest several potential biochemical interactions at the cellular level, primarily related to its catechol and carboxylic acid functionalities, as well as the presence of the bromine atom.

A key biochemical interaction of the parent compound, 2,3-dihydroxybenzoic acid, is its role as an iron chelator. wikipedia.org This property is due to the catechol group, which, upon deprotonation, can bind strongly to iron ions. wikipedia.org This iron-chelating ability is significant as iron is a crucial element in many cellular processes, and its sequestration can impact cell function. 2,3-dihydroxybenzoic acid is a known component of siderophores, which are molecules produced by bacteria to scavenge iron from the environment. wikipedia.orgnih.gov

Furthermore, the bromine atom can participate in specific interactions with biomolecules. For example, studies on 4-bromo-3-formylbenzoic acid have suggested that the bromine atom can form halogen bonds with amino acids in proteins. This compound has also been observed to potentially accumulate in mitochondria, which could affect mitochondrial function and energy production. The interaction of phenolic acids with cellular components can also involve the modulation of signaling pathways. For instance, 2,3-dihydroxybenzoic acid has been reported to decrease the level of NF-κB induction in monocytes. researchgate.net

Protein-Ligand Interactions

Analogues of this compound, which belong to the class of brominated catechols, exhibit a variety of interactions with proteins, largely dictated by their functional groups: the carboxylate, the hydroxyl groups, and the bromine atom. The catechol moiety (the two adjacent hydroxyl groups) and the carboxyl group are particularly important for forming hydrogen bonds and electrostatic interactions with protein active sites.

Research on related dihydroxybenzoic acid derivatives has shown their potential as inhibitors of various enzymes. For instance, studies on 2-hydroxybenzoic acid derivatives as inhibitors of SIRT5, a sirtuin protein, have revealed specific and crucial interactions. Molecular docking studies indicated that the carboxylate group of these inhibitors forms a bidentate salt bridge with Arginine 105 (Arg105) and a hydrogen bond with Tyrosine 102 (Tyr102) deep within the substrate-binding pocket. nih.gov The adjacent hydroxyl group was found to form a hydrogen bond with Valine 221. nih.gov These interactions highlight the importance of the 2-hydroxybenzoic acid scaffold for SIRT5 inhibition. nih.gov

Furthermore, the bromine atom, while contributing to the electronic properties of the molecule, also serves as a valuable tool for structural biology. The use of brominated fragments in X-ray crystallographic screening allows for confident identification of their binding sites in anomalous difference maps. nih.gov This technique can pinpoint "hot spots" on a protein's surface where small molecules are likely to bind, which are often functionally significant sites like substrate-binding pockets or allosteric regulatory sites. nih.gov This approach has been successfully used to identify fragments binding to functionally important pockets in proteins like Thermus thermophilus EF-Tu. nih.gov

The catechol group itself is a key feature in a broad class of compounds that act as inhibitors of protein aggregation, a pathological hallmark of several neurodegenerative diseases. nih.gov The redox state of these catechol-containing compounds has been identified as a critical determinant of their inhibitory activities against the aggregation of amyloidogenic proteins. nih.gov

The inhibitory activities of various bromophenol derivatives, which share structural similarities with this compound, have been evaluated against several enzymes. For example, novel 4-phenylbutenone derivatives containing a brominated dihydroxyphenyl moiety have demonstrated potent inhibitory effects on carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the picomolar range. nih.gov

| Compound/Analogue Class | Target Protein/Process | Key Interactions/Findings | Reference |

| 2-Hydroxybenzoic acid derivatives | SIRT5 | Bidentate salt bridge with Arg105, H-bonds with Tyr102 and Val221. nih.gov | nih.gov |

| Brominated Fragments | Various Proteins (e.g., EF-Tu) | Facilitate identification of ligand-binding hot spots via anomalous scattering in X-ray crystallography. nih.gov | nih.gov |

| Catechol-containing compounds | Protein Aggregation | Inhibition of amyloidogenic protein aggregation; activity is dependent on the redox state. nih.gov | nih.gov |

| Bromophenol derivatives | Carbonic Anhydrases, Cholinesterases | Potent inhibition with Ki values in the picomolar range. nih.gov | nih.gov |

| 4-Bromo-3-hydroxybenzoic acid | Histidine Decarboxylase | Potent inhibitor, leading to reduced histamine formation. selleckchem.com | selleckchem.com |

Biosynthetic Pathway Modulation

Dihydroxybenzoic acids are not only synthetic molecules but are also found in nature as intermediates in various biosynthetic pathways. A notable example is 2,3-dihydroxybenzoic acid (2,3-DHB), a key component of the siderophore enterobactin (B1671361) in Escherichia coli. Siderophores are small molecules produced by bacteria to scavenge iron from the environment.

Recent studies have shown that 2,3-DHB can act as a competitive inhibitor of EntB, an isochorismatase enzyme in the enterobactin biosynthetic pathway. nih.gov This finding suggests a potential negative feedback mechanism where the accumulation of the intermediate 2,3-DHB can regulate its own production by inhibiting an upstream enzyme. nih.gov Molecular docking simulations and steady-state enzyme kinetics have confirmed that 2,3-DHB binds to the active site of EntB, thereby obstructing the normal enzymatic reaction. nih.gov

While direct studies on the effect of this compound on this specific pathway are not available, it is plausible that the introduction of a bromine atom could modulate this inhibitory activity. The bromine atom's size and electronegativity could alter the binding affinity of the molecule for the EntB active site, potentially making it a more or less potent inhibitor compared to the non-brominated 2,3-DHB. This highlights a potential avenue for developing novel antibacterial agents that target bacterial iron acquisition pathways.

Furthermore, the enzymatic carboxylation of resorcinol (B1680541) to produce 2,6-dihydroxybenzoic acid (2,6-DHBA) using a decarboxylase enzyme has been demonstrated. mdpi.com This reaction is part of a biosynthetic process that can be influenced by factors such as enzyme deactivation and product inhibition. mdpi.com This indicates that dihydroxybenzoic acids can be both products and modulators in enzymatic pathways.

| Compound | Pathway/Enzyme | Effect | Mechanism | Reference |

| 2,3-Dihydroxybenzoic acid | Enterobactin Biosynthesis (EntB) | Competitive Inhibition | Binds to the isochorismatase active site of EntB. nih.gov | nih.gov |

Molecular Docking and Binding Mode Predictions for Bioactive Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For analogues of this compound, molecular docking studies have provided valuable insights into their potential biological activities.

Docking studies on 3,4-dihydroxybenzoic acid (protocatechuic acid) and its derivatives as inhibitors of soybean lipoxygenase (LOX-3) have shown that the binding energy can be enhanced by structural modifications. The parent compound, 3,4-dihydroxybenzoic acid, was predicted to have a binding energy of -10.564 kJ/mol. The addition of another hydroxyl group to the ring or the replacement of the carboxylic group with a methyl hydroxyl group was predicted to significantly improve the binding affinity. These predictions suggest that the specific arrangement of functional groups is critical for optimal interaction with the enzyme's active site.

In another study, molecular docking of various benzoic acid derivatives against the SARS-CoV-2 main protease revealed that 2,5-dihydroxybenzoic acid (gentisic acid) was a promising candidate. mdpi.com The docking score for gentisic acid was -33.84, indicating a favorable binding interaction. mdpi.com The study also highlighted the importance of the position of the hydroxyl groups on the benzoic acid ring for activity. mdpi.com

Molecular docking of novel analogues of 3,4,5-trihydroxybenzoic acid (gallic acid) as potential inhibitors of HSP90alpha, a molecular chaperone, has also been performed. eurekaselect.com Several derivatives showed good docking scores, comparable to the standard drug ciprofloxacin, with values around -6.0 kcal/mol. eurekaselect.com The analysis of the binding modes revealed that these compounds form stable interactions within the active site of the HSP90 enzyme. eurekaselect.com

A study on the inhibition of α-amylase by various benzoic acid derivatives found that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor. mdpi.com Molecular docking revealed that hydrogen bonding and hydrophobic interactions were the primary forces driving the inhibition. mdpi.com The hydroxyl group at the 2-position was found to have a strong positive effect on the inhibitory activity. mdpi.com

These studies collectively demonstrate that dihydroxybenzoic acid analogues can interact with a range of protein targets through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The specific binding mode and affinity are highly dependent on the substitution pattern on the benzoic acid core.

| Analogue Class | Target Protein | Predicted Binding Energy/Score | Key Predicted Interactions | Reference |

| 3,4-Dihydroxybenzoic acid derivatives | Soybean Lipoxygenase (LOX-3) | -10.564 kJ/mol (for parent compound) | Enhanced by additional hydroxyl or methyl hydroxyl groups. | |

| 2,5-Dihydroxybenzoic acid | SARS-CoV-2 Main Protease | -33.84 | Favorable binding in the active site. mdpi.com | mdpi.com |

| 3,4,5-Trihydroxybenzoic acid analogues | HSP90alpha | ~ -6.0 kcal/mol | Stable binding in the active site. eurekaselect.com | eurekaselect.com |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | IC50 of 17.30 ± 0.73 mM | Hydrogen bonding and hydrophobic interactions. mdpi.com | mdpi.com |

Potential Applications of 4 Bromo 2,3 Dihydroxybenzoic Acid and Its Derivatives

Role in Advanced Materials Science and Engineering

The distinct functional groups of 4-bromo-2,3-dihydroxybenzoic acid make it a promising candidate for the synthesis of advanced materials. It is recognized commercially as a material building block, including for specialized polymers like covalent organic frameworks (COFs) and ligands for metal-organic frameworks (MOFs). bldpharm.com

The structure of this compound is well-suited for creating polymers. The carboxylic acid and the two hydroxyl groups can react to form polyester (B1180765) chains through condensation polymerization. The bromine atom provides an additional site for modification, allowing for post-polymerization reactions such as cross-coupling, which can be used to graft other functional molecules onto the polymer backbone or to cross-link polymer chains, thereby enhancing thermal or mechanical properties. A related compound, 4-fluoro-2,3-dihydroxybenzoic acid, is noted for its use in the production of polymers and resins.

Table 1: Functional Groups of this compound and Their Roles in Polymerization

| Functional Group | Chemical Formula | Potential Role in Polymerization |

|---|---|---|

| Carboxylic Acid | -COOH | Monomer unit for polyesters, polyamides |

| Hydroxyl Groups (Catechol) | -OH | Monomer unit for polyesters, polyethers |

The catechol moiety of this compound is a key feature for its use in functional materials. Catechols are known to be excellent chelating agents for a variety of metal ions. This allows the molecule to serve as a ligand in the construction of metal-organic frameworks (MOFs). In these materials, the organic ligand connects metal ions or clusters to form a porous, crystalline structure with applications in gas storage, separation, and catalysis. The bromine atom can influence the electronic properties of the resulting framework and provides a handle for further functionalization.

Utility as Chemical Building Blocks and Synthetic Reagents

This compound is a versatile chemical building block due to its three distinct reactive sites. bldpharm.com The carboxylic acid can be readily converted into esters, amides, or acid halides. The hydroxyl groups can undergo etherification or esterification. The bromine atom on the aromatic ring is a valuable functional group for carbon-carbon bond-forming reactions, such as Suzuki, Heck, or Sonogashira coupling. This allows for the attachment of a wide variety of other organic fragments, making it a key intermediate in the synthesis of complex molecular architectures. A patent mentions the use of this compound in methods for altering the surface characteristics of microspheres for use in biological assays, highlighting its utility in specialized chemical applications. google.com

Development of Chemo-sensors and Biosensors

The catechol group is electrochemically active and can be oxidized to its corresponding quinone. This reversible redox process can be exploited in the design of electrochemical sensors. Catechol and its derivatives have been extensively studied for the detection of various analytes, including metal ions and pH changes. nih.govmdpi.com The electrochemical behavior of the catechol unit is sensitive to its environment, allowing for the creation of sensors that respond to specific chemical stimuli. mdpi.comnih.gov

The structure of this compound is advantageous for sensor development. The catechol moiety can act as the signaling unit, while the bromine atom provides a convenient point of attachment for immobilizing the molecule onto an electrode surface or another substrate, a crucial step in creating practical sensor devices. mdpi.com Furthermore, the electron-withdrawing nature of the bromine atom can modulate the redox potential of the catechol group, potentially allowing for the fine-tuning of the sensor's sensitivity and selectivity.

Precursors for Novel Pharmaceutical Intermediates (Excluding Clinical, Dosage, Safety)

Halogenated phenolic compounds are important structural motifs in many pharmaceutical compounds. The specific arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of novel pharmaceutical intermediates. A patent has identified this compound as a chemical compound in the context of novel inhibitors of the Hepatitis C virus, indicating its relevance in medicinal chemistry research. google.com

While a direct synthetic route from this compound to the nitropolicin antibiotic, Bromopolin, is not prominently documented, the structures of related compounds are key to such syntheses. The synthesis of complex natural products and their analogues often relies on building blocks that contain multiple functional groups arranged in a specific pattern. Brominated dihydroxybenzoic acid derivatives serve as scaffolds that can be elaborated into more complex target molecules. The strategic placement of the bromo, hydroxyl, and carboxyl groups allows for controlled, stepwise reactions to build the intricate structures required for biological activity. The use of related bromo-hydroxy aromatic compounds, such as those derived from microbial hydroxylation, to create intermediates for melatonin (B1676174) receptor agonists demonstrates the value of this class of molecules in pharmaceutical synthesis.

Catalytic Roles in Organic Transformations

Research into the specific catalytic applications of this compound is notably limited in publicly available scientific literature. However, by examining the catalytic behavior of structurally related compounds, such as other halobenzoic acids and dihydroxybenzoic acid derivatives, we can infer potential catalytic roles for this compound and its derivatives. These related compounds have been shown to participate in or serve as ligands for a variety of catalytic organic transformations.

The presence of a carboxylic acid group, hydroxyl groups, and a halogen atom on the aromatic ring of these molecules provides multiple potential sites for coordination with metal centers or for acting as an organocatalyst. The electronic properties of the benzene (B151609) ring, influenced by these functional groups, can play a crucial role in the catalytic cycle.

A significant area where derivatives of benzoic acid have shown catalytic utility is in transition metal-catalyzed reactions. For instance, 2-halobenzoic acids have been successfully employed in palladium/norbornene-catalyzed C–H/C–H [3 + 2] annulation reactions. In a notable study, the coupling of imidazopyridines with 2-bromobenzoic acid derivatives was achieved to construct ring-fused imidazo[1,2-a]pyridine (B132010) architectures. acs.orgacs.org This transformation proceeds through a domino process involving a six-membered C-ANP (carbon-assisted norbornene palladacycle) intermediate, a departure from the more common five-membered palladacycles in Catellani-type reactions. acs.orgacs.org The carboxylic acid group is believed to be crucial in these reactions, likely by stabilizing the key Pd(IV) intermediate through coordination. acs.org

Furthermore, dihydroxybenzoic acids can act as ligands for transition metals, forming complexes that may possess catalytic activity. For example, a ternary copper(II) complex of 2,4-dihydroxybenzoic acid has been synthesized and characterized. While the primary focus of the study was on its thermal decomposition effects, the formation of such a complex highlights the potential for dihydroxybenzoic acids to serve as ligands in catalytic systems. researchgate.net The coordination of the dihydroxybenzoic acid to the metal center can influence the metal's electronic and steric properties, thereby modulating its catalytic performance.

The field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, also presents potential applications for dihydroxybenzoic acid derivatives. nih.govyoutube.com While specific examples involving this compound are not readily found, the functional groups present suggest possibilities for it to act as a bifunctional catalyst, for instance, through hydrogen bonding interactions.

The following table summarizes a relevant catalytic application of a compound analogous to this compound.

Table 1: Catalytic Application of a 2-Halobenzoic Acid Derivative

| Reaction | Catalyst System | Substrates | Product | Yield | Reference |

| C–H/C–H [3 + 2] Annulation | Pd(OAc)₂, Norbornene, Cs₂CO₃ | 2-phenylimidazo[1,2-a]pyridine, 2-bromobenzoic acid | Benzo[a]imidazo[5,1,2-cd]indolizine derivative | 81% | acs.org |

This example underscores the potential for bromo-substituted benzoic acids to participate in sophisticated organic transformations. Further research is needed to explore whether this compound and its derivatives can exhibit similar or novel catalytic activities.

Future Research Directions and Interdisciplinary Prospects for 4 Bromo 2,3 Dihydroxybenzoic Acid

Development of Sustainable and Green Synthetic Methodologies

The classical synthesis of brominated phenolic compounds often involves elemental bromine and volatile organic solvents like glacial acetic acid, which pose environmental and safety concerns. chemicalbook.comorgsyn.org Future research must prioritize the development of sustainable and green synthetic routes for 4-Bromo-2,3-dihydroxybenzoic acid. The principles of green chemistry, such as waste prevention and the use of safer solvents, should guide this endeavor.

Promising avenues include:

Solvent-Free and Catalyst-Free Reactions: Inspired by methodologies developed for other isomers like 3-bromobenzoic acid, sonication could be explored as an energy-efficient method to drive the bromination of 2,3-dihydroxybenzoic acid without the need for a solvent or catalyst. ijisrt.com This approach, often referred to as a "solvent-less technology," can lead to remarkable reaction rate acceleration and aligns with the green chemistry principles of waste prevention and safer reaction conditions. ijisrt.com

Use of Greener Solvents: If a solvent is necessary, replacing traditional options like glacial acetic acid with more benign alternatives such as water or ionic liquids should be investigated. Processes using aqueous mineral acids have been explored for the synthesis of related compounds like 3,5-dihydroxy-4-bromobenzoic acid and could be adapted. google.com

Alternative Brominating Agents: Research into replacing elemental bromine with solid, less hazardous N-bromosuccinimide (NBS) or generating bromine in situ from reagents like hydrogen peroxide and a bromide salt could significantly improve the safety and environmental profile of the synthesis. google.com

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (e.g., for isomers) | Proposed Green Synthesis |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) chemicalbook.comorgsyn.org | N-Bromosuccinimide (NBS); In situ generated Bromine google.com |

| Solvent | Glacial Acetic Acid chemicalbook.comorgsyn.org | Water; Ionic Liquids; Solvent-free ijisrt.comgoogle.com |

| Energy Source | Conventional Heating chemicalbook.com | Sonication; Microwave Irradiation ijisrt.com |

| Catalyst | Often requires acid catalysts (e.g., H₂SO₄) chemicalbook.com | Potentially catalyst-free ijisrt.com |

| Environmental Impact | Higher waste, use of hazardous reagents | Reduced waste, safer materials |

Comprehensive Structure-Activity Relationship (SAR) Studies

While the biological activities of related dihydroxybenzoic acid derivatives are known, a systematic Structure-Activity Relationship (SAR) study for this compound is a critical next step. nih.gov Such studies are fundamental to understanding how the specific arrangement and nature of its functional groups contribute to biological effects and for designing more potent and selective analogues.

A comprehensive SAR study would involve the systematic synthesis and evaluation of derivatives, focusing on:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or hydrazides would probe the importance of this group's hydrogen-bonding capacity and acidity for biological interactions.

Alteration of the Hydroxyl Groups: Methylation or acylation of one or both hydroxyl groups would clarify their role in metal chelation and as hydrogen bond donors. nih.gov

Varying the Halogen: Replacing the bromine atom with other halogens (chlorine, fluorine) or other substituents would determine the influence of the halogen's size, electronegativity, and lipophilicity on activity.

Substitution at the Remaining Ring Positions: Introducing small substituents at the vacant positions on the aromatic ring could modulate the electronic properties and steric profile of the molecule.

These targeted modifications will allow researchers to build a detailed map correlating molecular structure with biological function, guiding the rational design of new compounds for specific non-clinical applications. researchgate.netnih.gov

Table 2: Proposed SAR Modifications and Rationale

| Modification Site | Derivative Example | Rationale |

|---|---|---|

| Carboxylic Acid | Methyl 4-bromo-2,3-dihydroxybenzoate | Assess the role of acidity and hydrogen bond donation. |

| Hydroxyl Groups | 4-Bromo-2-hydroxy-3-methoxybenzoic acid | Determine the individual contribution of each hydroxyl group. |

| Bromine Atom | 4-Chloro-2,3-dihydroxybenzoic acid | Evaluate the effect of halogen size and electronegativity. |

Integration of Advanced Analytical Platforms for In Situ Monitoring

To advance from laboratory-scale synthesis to efficient and reproducible production, the integration of Process Analytical Technology (PAT) is essential. Future synthetic efforts should incorporate advanced analytical platforms for the in situ monitoring of the reaction to produce this compound. While final product characterization using techniques like NMR, HPLC, and mass spectrometry is standard, real-time monitoring provides deeper process understanding and control. bldpharm.com

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and online HPLC can be used to:

Track the consumption of reactants and the formation of the product in real-time.

Detect the formation of impurities or side-products, such as isomers.

Determine the precise endpoint of the reaction, preventing over-reaction and improving yield and purity.

This data-rich approach enables the optimization of reaction parameters (temperature, addition rates, reaction time) to maximize efficiency and ensure consistent product quality, moving towards a more robust and controlled manufacturing process.

Exploration of Novel Biological Targets and Therapeutic Avenues (Non-clinical)

The chemical structure of this compound, particularly the catechol (2,3-dihydroxy) moiety, suggests a range of potential biological activities that remain largely unexplored. Derivatives of salicylic (B10762653) acid are known to possess anti-malarial and antifungal properties, while other dihydroxybenzoic acids are studied as antioxidants and enzyme inhibitors. nih.govresearchgate.net This provides a strong rationale for investigating this compound and its derivatives against a variety of non-clinical targets.

Future research should focus on screening for:

Antioxidant and Radical Scavenging Activity: The catechol structure is a well-known pharmacophore for antioxidant activity. Studies could quantify its ability to neutralize reactive oxygen species (ROS). nih.gov

Enzyme Inhibition: Many enzymes have active sites that can interact with phenolic compounds. Screening against enzyme families like kinases, proteases, or cholinesterases could reveal novel inhibitory activities. nih.govnih.gov

Metal Chelation: The adjacent hydroxyl groups are perfectly positioned to act as chelators for metal ions like iron and copper, which are implicated in oxidative stress pathways. nih.gov This suggests potential applications in models of neurodegenerative conditions where metal dysregulation is a factor.

Antimicrobial Properties: Given the known activities of other brominated phenols and salicylic acid derivatives, screening against a panel of bacteria and fungi could identify potential new leads for antimicrobial agents. researchgate.net

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound can only be realized through synergistic, interdisciplinary collaborations. The distinct properties of this molecule position it at the crossroads of chemistry, biology, and materials science.

Chemistry and Biology: Synthetic chemists can design and create libraries of derivatives based on SAR principles. researchgate.net These compounds can then be passed to biologists for high-throughput screening against various cellular and molecular targets to identify lead compounds for further non-clinical development.

Chemistry and Materials Science: The detailed crystal structure of related compounds reveals specific intermolecular interactions, such as hydrogen bonding and bromine-bromine contacts, which dictate how the molecules self-assemble in the solid state. researchgate.net Materials scientists can exploit this self-assembly to design novel organic functional materials. By collaborating with chemists to synthesize derivatives with tailored properties, they could explore applications in areas like:

Crystal Engineering: Creating crystalline solids with predictable structures and properties.

Organic Semiconductors: Modulating the electronic properties through chemical modification for potential use in electronic devices.

Sensor Technology: Designing materials where the binding of an analyte to the functional groups induces a detectable change in optical or electronic properties.

Such collaborative efforts will accelerate the pace of discovery, transforming this compound from a simple chemical entity into a versatile platform for innovation across multiple scientific disciplines.

Q & A

Q. What are the established synthetic routes for 4-bromo-2,3-dihydroxybenzoic acid, and how do reaction conditions influence yield?

Two primary methods are documented:

- HBr-HOAc Demethylation : Bromo acid precursors (e.g., 4-bromo-2,3-dimethoxybenzoic acid) are treated with 40% HBr in glacial acetic acid at 130–140°C for 2–3 hours. This method yields ~55% product after recrystallization from methanol-water .

- AlCl3-Mediated Demethylation : Refluxing bromo acid derivatives with anhydrous AlCl3 in benzene for 6 hours achieves ~44% yield. This route avoids acetate intermediates but requires rigorous control of reaction time to prevent over-decomposition . Key variables include temperature stability (to avoid bromine loss) and solvent purity for recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : The aromatic proton signals at δ 7.03 (d, J = 9.0 Hz) and δ 7.24 (d, J = 9.0 Hz) confirm the dihydroxy substitution pattern. Carboxylic proton broadening in DMSO-d6 is typical .

- Infrared Spectroscopy : Peaks at 3545 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O of carboxylic acid), and 2950 cm⁻¹ (C-H aromatic) validate functional groups .